molecular formula C15H10F3N3O3 B1417711 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-10-0

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417711
M. Wt: 337.25 g/mol
InChI Key: VFRAVMQTNYLFMJ-UHFFFAOYSA-N
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Description

“3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a selective synthesis from alkynes and nitriles . A nitration of alkynes leads to α-nitroketones, dehydration of α-nitroketones provides the nitrile oxides, and a subsequent 1,3-dipolar cycloaddition of nitrile oxides with nitriles produces 3-acyl-1,2,4-oxadiazoles .


Molecular Structure Analysis

The molecular formula of “3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is C15H10F3N3O3 . There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antimicrobial Activities : Research demonstrates the antimicrobial potential of 1,2,4-oxadiazole derivatives. For instance, Bayrak et al. (2009) found that compounds synthesized from similar structures showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
  • Anticancer Effects : Some 1,2,4-oxadiazole derivatives have been identified as potential anticancer agents. For example, Kaya et al. (2016) synthesized 1,3,4-oxadiazole derivatives with pyridine moieties, which showed considerable anticancer activity against certain cancer cell lines (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Electron Transport and Hole Blocking : Oxadiazole derivatives are used in organic light-emitting diodes. For example, Wang et al. (2001) discussed the use of bis(1,3,4-oxadiazole) derivatives in LEDs, highlighting their role in electron transport and hole blocking, thereby enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Synthetic Applications

  • Synthesis of Heterocyclic Derivatives : 1,3,4-oxadiazole derivatives are central in synthesizing various heterocyclic compounds. El‐Sayed et al. (2008) synthesized several new N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the versatility of these compounds in producing diverse molecular structures (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Pharmaceutical Research

properties

IUPAC Name

3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRAVMQTNYLFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
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3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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